molecular formula C14H13NO3S2 B3018895 Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate CAS No. 896351-37-4

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate

Cat. No.: B3018895
CAS No.: 896351-37-4
M. Wt: 307.38
InChI Key: PUNZWEMMIZQWGC-UHFFFAOYSA-N
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Description

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a benzamido substituent with a methylthio (-SMe) group at the ortho position of the benzene ring.

Properties

IUPAC Name

methyl 2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-14(17)10-7-8-20-13(10)15-12(16)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNZWEMMIZQWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(methylthio)benzoic acid with thiophene-3-carboxylic acid methyl ester under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • Thiophene-3-carboxylate core : Provides a planar aromatic system for π-π interactions.
  • 2-(Methylthio)benzamido substituent : Introduces steric bulk and sulfur-based electronic effects.

Comparisons with structurally related compounds (Table 1) highlight variations in substituents, ring saturation, and functional groups:

Compound Name Key Structural Features Molecular Formula (Calculated MW) Synthesis Yield Reference
Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate (Target) Thiophene-3-carboxylate, ortho-methylthio benzamido C₁₄H₁₃NO₃S₂ (323.4 g/mol) Not reported
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene, ethoxy-ketone, 4-hydroxyphenyl C₂₃H₂₇NO₆S (469.5 g/mol) 22%
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (12) Tetrahydrobenzo[b]thiophene, succinamide substituent C₁₅H₁₇NO₅S (323.4 g/mol) 47%
Methyl 2-(Thiophen-3-yl)benzo[b]thiophene-3-carboxylate (2d) Benzo[b]thiophene-3-carboxylate, thiophene-3-yl substituent C₁₄H₁₀O₂S₂ (290.4 g/mol) 57%
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a-3k) Acrylamido linker, cyano group, substituted phenyl Variable (e.g., C₁₉H₁₇N₃O₃S: 367.4 g/mol) 50–75%

Key Observations :

  • Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., 6o, 12) exhibit reduced aromaticity compared to fully unsaturated analogs, impacting electronic properties and solubility .
  • Substituent Effects: The methylthio group in the target compound may enhance lipophilicity compared to ethoxy (6o) or cyano (3a-3k) substituents .
  • Synthetic Yields : Yields vary significantly (22–75%), influenced by reaction complexity and purification methods (e.g., preparative chromatography vs. HPLC) .

Physicochemical and Functional Comparisons

Spectral Data

  • NMR : Benzamido protons in the target compound are expected near δ 8–10 ppm (similar to 6o and 12) .
  • IR : Strong C=O stretches (~1700 cm⁻¹) confirm ester and amide functionalities, consistent with analogs .

Biological Activity

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiophene ring fused with a methylthio-benzamido group, which contributes to its unique chemical reactivity and biological activity. The IUPAC name for this compound is methyl 2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxylate, with a molecular formula of C₁₄H₁₃N₁O₃S₂.

PropertyValue
IUPAC Namemethyl 2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxylate
Molecular FormulaC₁₄H₁₃N₁O₃S₂
Molecular Weight305.39 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-(methylthio)benzoic acid with thiophene-3-carboxylic acid methyl ester, often catalyzed by triethylamine in dichloromethane. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts metabolic processes within the microorganisms. For instance, studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to interact with specific molecular targets enhances its potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 10 µg/mL for certain derivatives.
  • Anticancer Research : In vitro studies on cancer cell lines revealed that this compound could reduce cell viability by inducing apoptosis at concentrations ranging from 20 to 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with this compound .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors in microbial and cancer cells. This interaction may lead to the modulation of enzymatic activities or signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

This compound shares structural similarities with other thiophene derivatives known for their biological activities. For example:

Compound NameBiological Activity
Methyl benzo[b]thiophene-2-carboxylateAntimicrobial
Thiophene-based drugs (e.g., suprofen)Anti-inflammatory
Other methylthio derivativesAnticancer

The uniqueness of this compound lies in its combination of functional groups that enhance its pharmacological profile compared to similar compounds.

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